Undecyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

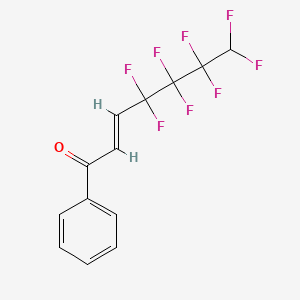

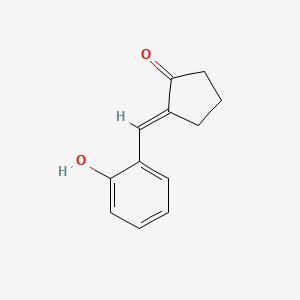

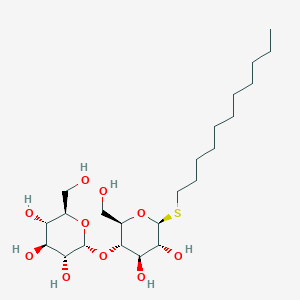

Undecyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside is a chemical compound with the molecular formula C23H44O10S . It has a molecular weight of 512.7 g/mol . The IUPAC name for this compound is (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-undecylsulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol .

Molecular Structure Analysis

The molecular structure of this compound can be represented by its IUPAC name, which indicates the configuration of each chiral center in the molecule . The compound has a complex structure with multiple hydroxyl groups, a thioether linkage, and a long undecyl chain .Physical And Chemical Properties Analysis

The physical and chemical properties of Undecyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside can be inferred from its molecular structure. It is likely to be a solid at room temperature due to the presence of the long undecyl chain. The multiple hydroxyl groups suggest that it may have some degree of solubility in polar solvents .科学的研究の応用

Biochemical Research

Undecyl b-D-thiomaltopyranoside is often used in biochemical research . It’s a biochemical that’s used in proteomics research , which is the large-scale study of proteins, particularly their structures and functions. Proteins are vital parts of living organisms, as they are the main components of the physiological metabolic pathways of cells.

Protein Crystallization

This compound plays a significant role in protein crystallization . For instance, it has been used in the crystallization and preliminary X-ray analysis of membrane-bound pyrophosphatases . These enzymes enhance the survival of plants, protozoans, and prokaryotes in energy-constraining stress conditions .

Enzyme Studies

Undecyl b-D-thiomaltopyranoside is used in the study of enzymes, particularly membrane-bound pyrophosphatases (M-PPases) . These enzymes use pyrophosphate, a waste product of cellular metabolism, as an energy source for sodium or proton pumping .

Drug Target Research

M-PPases, which Undecyl b-D-thiomaltopyranoside helps to study, represent a possible drug target for treating diseases like malaria, leishmaniasis, and African sleeping sickness caused by protozoan organisms . This is especially true as humans and other mammals do not have an M-PPase .

Survival Enhancement Studies

The compound is used in research studying how organisms enhance their survival in conditions like low light intensity, anoxia, salt stress, and cold, where cells are energy constrained . M-PPases, which are studied using Undecyl b-D-thiomaltopyranoside, are found in plants, protozoans, and many prokaryotes, and enhance the survival of these organisms in such conditions .

Ion Pumping Research

Undecyl b-D-thiomaltopyranoside is used in research related to ion pumping . M-PPases, which this compound helps to study, catalyze a reaction where the energy released from pyrophosphate hydrolysis is converted to ion pumping .

作用機序

Target of Action

Undecyl b-D-thiomaltopyranoside is a biochemical used in proteomics research

Mode of Action

The mode of action of Undecyl b-D-thiomaltopyranoside is currently unknown . It’s possible that it interacts with its targets in a way that alters their function, but more research is needed to confirm this and to understand the specifics of these interactions.

Biochemical Pathways

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-undecylsulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O10S/c1-2-3-4-5-6-7-8-9-10-11-34-23-20(30)18(28)21(15(13-25)32-23)33-22-19(29)17(27)16(26)14(12-24)31-22/h14-30H,2-13H2,1H3/t14-,15-,16-,17+,18-,19-,20-,21-,22-,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQISXDUZDUDUNY-GNKAUAAYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O10S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Undecyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside | |

CAS RN |

148565-57-5 |

Source

|

| Record name | Undecyl 4-O-α-D-glucopyranosyl-1-thio-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148565-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct](/img/structure/B1149724.png)